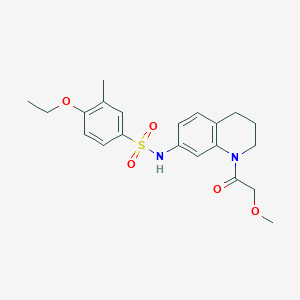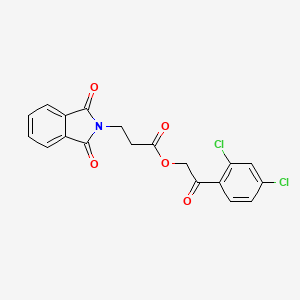
2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a common structure in many pharmaceutical drugs . The molecule also has two fluorine atoms attached to the benzene ring, a cyclopentyl group, and a hydroxyethoxy group.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide core would consist of a benzene ring attached to an amide group. The two fluorine atoms would be attached to the benzene ring, and the cyclopentyl and hydroxyethoxy groups would be attached to the nitrogen atom of the amide group .Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of chemical reactions. They can participate in nucleophilic substitution reactions, where the amide group acts as a leaving group . They can also undergo electrophilic aromatic substitution reactions on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atoms could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Uridine Analogues
The compound has been used in the synthesis and conformational analysis of fluorinated uridine analogues . These analogues have attracted much attention as anticancer and antiviral agents and as probes for enzymatic function .
FtsZ Allosteric Inhibition
The 2,6-difluorobenzamide motif is important for FtsZ allosteric inhibition . A conformational analysis and molecular docking study comparing 2,6-difluoro-3-methoxybenzamide (DFMBA) with 3-methoxybenzamide (3-MBA) has been undertaken for investigating the known increase of FtsZ inhibition related anti S. aureus activity due to fluorination .
Antifungal and Antibacterial Activities
The compound has been used in the synthesis of novel compounds with antifungal and antibacterial activities . The synthetic procedures of the target compounds were summarized in Scheme 1 .
Probes for Enzymatic Function
Fluorinated nucleoside analogues, which can be synthesized using this compound, have been used as probes for enzymatic function . These probes can help researchers understand the function and mechanism of various enzymes .
Mechanistic Probes
The compound has been used in the development of mechanistic probes . These probes can help researchers understand the mechanism of various biological processes .
Drug Development
The compound has been used in the development of various drugs . Fluorinated nucleoside and nucleotide analogues have attracted much attention as antiviral and anticancer drugs .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-difluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c16-11-4-3-5-12(17)13(11)14(20)18-10-15(21-9-8-19)6-1-2-7-15/h3-5,19H,1-2,6-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQPTTUTCVBXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC=C2F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B2557766.png)

![1,3,7-Trimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557771.png)

![N-methyl-2-[(4-{[methyl(phenyl)amino]sulfonyl}benzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2557774.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2557775.png)

![N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2557777.png)
![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557780.png)
![5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2557781.png)

![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-2-ylacetamide](/img/structure/B2557784.png)

